1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16334719
InChI: InChI=1S/C17H16N6O/c1-22-13-7-3-2-6-12(13)16(21-22)17(24)18-10-9-15-20-19-14-8-4-5-11-23(14)15/h2-8,11H,9-10H2,1H3,(H,18,24)
SMILES:
Molecular Formula: C17H16N6O
Molecular Weight: 320.3 g/mol

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC16334719

Molecular Formula: C17H16N6O

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide -

Specification

Molecular Formula C17H16N6O
Molecular Weight 320.3 g/mol
IUPAC Name 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indazole-3-carboxamide
Standard InChI InChI=1S/C17H16N6O/c1-22-13-7-3-2-6-12(13)16(21-22)17(24)18-10-9-15-20-19-14-8-4-5-11-23(14)15/h2-8,11H,9-10H2,1H3,(H,18,24)
Standard InChI Key QEHNFUABVWGEHF-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NN=C4N3C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indazole moiety substituted at the 3-position with a carboxamide group, which is further linked via an ethyl chain to a triazolo[4,3-a]pyridine ring. The indazole core contributes aromaticity and hydrogen-bonding capabilities, while the triazolo[4,3-a]pyridine moiety introduces a planar, electron-rich system conducive to π-π stacking interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₆O
Molecular Weight320.3 g/mol
IUPAC Name1-methyl-N-[2-([1,2,] triazolo[4,3-a]pyridin-3-yl)ethyl]indazole-3-carboxamide
Canonical SMILESCN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NN=C4N3C=CC=C4
Topological Polar Surface Area98.7 Ų

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicative of moderate polarity. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: the indazole C-4 proton resonates at δ 8.2–8.4 ppm, while the triazolo[4,3-a]pyridine protons appear as a multiplet at δ 7.9–8.1 ppm .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Indazole Ring Formation: Cyclization of 2-methylbenzaldehyde with hydrazine under acidic conditions yields 1-methyl-1H-indazole.

  • Carboxamide Introduction: Reaction with chlorocarbonyl isocyanate forms the 3-carboxamide derivative.

  • Triazolo[4,3-a]Pyridine Synthesis: Cyclocondensation of 2-aminopyridine with triethyl orthoformate produces the triazolo[4,3-a]pyridine core.

  • Coupling: A nucleophilic substitution links the ethyl chain to the indazole carboxamide .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1NH₂NH₂, HCl, EtOH80°C72
2ClCONCO, DCM, Et₃N0°C → RT85
3EtOCH(OEt)₂, AcOH120°C68
4K₂CO₃, DMF, 60°C60°C61

Biological Activities and Mechanistic Insights

IDO1 Inhibition in Cancer Immunotherapy

IDO1 catalyzes the oxidation of tryptophan to kynurenine, suppressing T-cell responses in tumors. This compound exhibits sub-micromolar inhibition (IC₅₀ = 0.94 ± 0.12 μM) by coordinating the heme iron via the triazolo[4,3-a]pyridine N2 atom, while the indazole carboxamide occupies a hydrophobic pocket (Phe226, Arg231) .

Table 3: Comparative IDO1 Inhibition Data

CompoundIC₅₀ (μM)Selectivity (TDO/IDO1)
Target Compound0.94>100
Epacadostat0.07212
NLG-9190.1545

Structure-Activity Relationships (SAR)

Critical Substituents

  • Triazolo[4,3-a]Pyridine: Replacement with naphthalene abolishes activity (IC₅₀ > 100 μM), confirming the necessity for heme coordination .

  • Indazole Methyl Group: Removal reduces metabolic stability (t₁/₂ < 15 min in human liver microsomes) .

  • Ethyl Linker: Shortening to methyl decreases potency 10-fold, emphasizing the importance of optimal spacing.

Figure 1: SAR Trends

  • Hydrophobic Pocket B: Introduction of -CF₃ at C6 enhances binding (ΔG = -9.2 kcal/mol vs. -7.1 kcal/mol for -H) .

  • Polar Interactions: The carboxamide carbonyl forms a hydrogen bond with Ser235 (2.8 Å), critical for orientation .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high).

  • Metabolism: CYP3A4-mediated oxidation at the indazole methyl group generates inactive metabolites (t₁/₂ = 4.2 h in human hepatocytes) .

  • Excretion: 78% fecal, 22% renal.

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